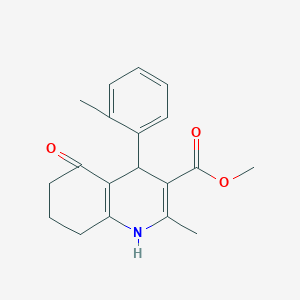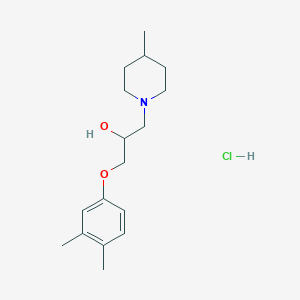![molecular formula C18H21NO2 B4885857 N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4885857.png)
N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide, commonly known as EPM-01, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. EPM-01 belongs to the class of benzamides and has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Wirkmechanismus
The exact mechanism of action of EPM-01 is not fully understood. However, it is believed that EPM-01 exerts its biological effects by modulating various signaling pathways in cells. For example, EPM-01 has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer. EPM-01 has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects
EPM-01 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. EPM-01 has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression. In addition, EPM-01 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
EPM-01 has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. EPM-01 has been shown to have low toxicity in animal models, making it a safe compound for use in vitro and in vivo studies. Additionally, EPM-01 has been shown to have a wide range of biological effects, making it a versatile compound for use in different research areas.
However, there are also limitations to the use of EPM-01 in laboratory experiments. EPM-01 has poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, the exact mechanism of action of EPM-01 is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on EPM-01. One area of interest is the potential use of EPM-01 as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route for EPM-01 in these settings. Another area of interest is the potential use of EPM-01 as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the efficacy of EPM-01 in animal models of these diseases. Finally, there is a need for further studies to elucidate the exact mechanism of action of EPM-01 and to identify potential targets for future drug development.
Conclusion
In summary, EPM-01 is a synthetic compound with potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective activities, making it a versatile compound for use in different research areas. While there are limitations to the use of EPM-01 in laboratory experiments, further studies are needed to determine its potential as a therapeutic agent for the treatment of various diseases.
Synthesemethoden
The synthesis of EPM-01 involves the reaction of 2-methylbenzoic acid with 4-ethoxyphenethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure EPM-01. The synthesis of EPM-01 is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
EPM-01 has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. EPM-01 has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, EPM-01 has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-21-16-11-9-15(10-12-16)14(3)19-18(20)17-8-6-5-7-13(17)2/h5-12,14H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWRLESWRXAETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B4885783.png)
![(2R*,6R*)-2-allyl-1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B4885790.png)
![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4885796.png)
![2-(ethylthio)ethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4885798.png)
![1-(2-cyclohexylethyl)-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4885801.png)

![3-(1,7-dimethyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4885820.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-furylmethyl)amino]-2-propanol](/img/structure/B4885826.png)
![ethyl 1-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4885827.png)
![2-(benzylthio)-3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4885844.png)


![ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate](/img/structure/B4885874.png)